
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 is a deuterated derivative of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one. This compound is characterized by the presence of an iodine atom attached to a butoxy group, which is further connected to a dihydroquinolinone core. The deuterium atoms in the compound are often used to study metabolic pathways and reaction mechanisms due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the quinolinone core.
Iodination: The butoxy group is iodinated using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The quinolinone core can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield azido or cyano derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and metabolic pathways.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on biological processes.
Medicine: Utilized in pharmaceutical research to develop new drugs and study drug metabolism.
Industry: Applied in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 involves its interaction with specific molecular targets and pathways. The deuterium atoms can influence the rate of chemical reactions and metabolic processes, providing insights into reaction mechanisms and pathways. The iodine atom can participate in various substitution and coupling reactions, further expanding the compound’s utility in research.
Comparison with Similar Compounds
Similar Compounds
7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one: The non-deuterated version of the compound.
7-(4-Bromobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a bromine atom instead of iodine.
7-(4-Chlorobutoxy)-3,4-dihydroquinolin-2-one: A similar compound with a chlorine atom instead of iodine.
Uniqueness
The uniqueness of 7-(4-Iodobutoxy)-3,4-dihydroquinolin-2-one-d8 lies in its deuterium atoms, which provide distinct advantages in studying reaction mechanisms and metabolic pathways. The presence of the iodine atom also allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
353.22 g/mol |
IUPAC Name |
7-(1,1,2,2,3,3,4,4-octadeuterio-4-iodobutoxy)-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C13H16INO2/c14-7-1-2-8-17-11-5-3-10-4-6-13(16)15-12(10)9-11/h3,5,9H,1-2,4,6-8H2,(H,15,16)/i1D2,2D2,7D2,8D2 |
InChI Key |
FFXAPBRVNCEGQG-RXCFTJSRSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])C([2H])([2H])I)C([2H])([2H])OC1=CC2=C(CCC(=O)N2)C=C1 |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


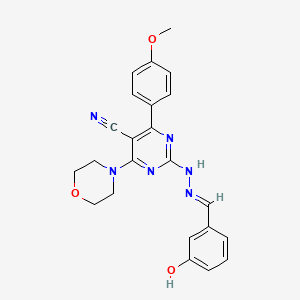

![[4-[(2-hydroxyethylamino)methyl]-3-methoxyphenyl]-(4-phenyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B12420111.png)
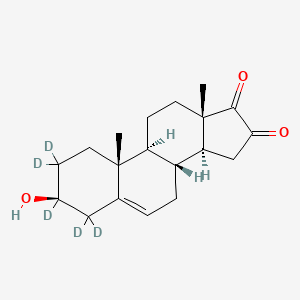
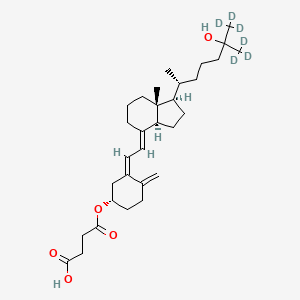
![Benz[a]anthracen-3-ol-d11 (Major)](/img/structure/B12420122.png)

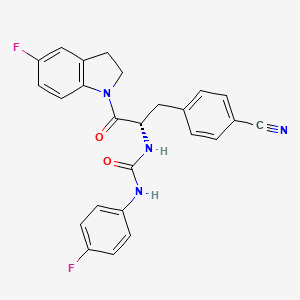
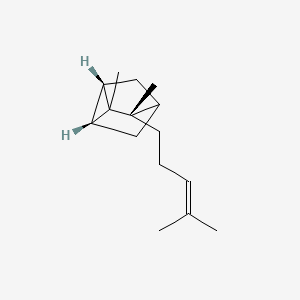
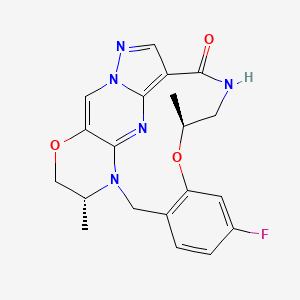

![Ethyl 4-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B12420157.png)
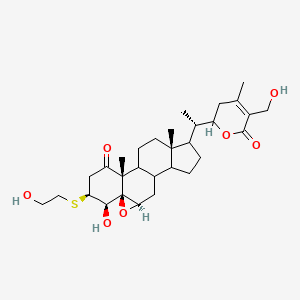
![(5S,8R,9S,10S,13S,14S)-10,13-dimethyl-17-methylidene-1,2,4,5,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12420166.png)
